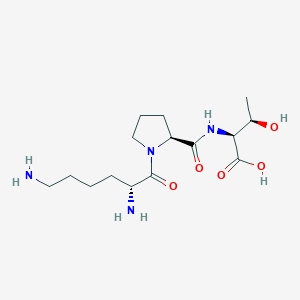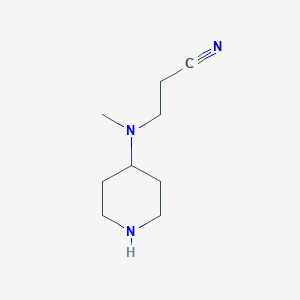
3-(Methyl(piperidin-4-yl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methyl(piperidin-4-yl)amino)propanenitrile is an organic compound that features a piperidine ring substituted with a methyl group and an amino group, connected to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(piperidin-4-yl)amino)propanenitrile typically involves the following steps:
Formation of Piperidine Derivative: The starting material, 4-piperidone, is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-methylpiperidine.
Amination: The 4-methylpiperidine is then reacted with an appropriate amine, such as ammonia or a primary amine, under reductive amination conditions to introduce the amino group at the 4-position.
Nitrile Introduction: The final step involves the reaction of the amino derivative with acrylonitrile under basic conditions to form the propanenitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines or aldehydes from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
3-(Methyl(piperidin-4-yl)amino)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting various biological pathways.
Industry
The compound finds applications in the development of agrochemicals and specialty chemicals. Its derivatives can be used as building blocks for the synthesis of active ingredients in pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-(Methyl(piperidin-4-yl)amino)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine: Lacks the nitrile group, making it less versatile in chemical modifications.
3-Aminopropanenitrile: Lacks the piperidine ring, reducing its potential interactions with biological targets.
N-Methylpiperidine: Similar structure but without the propanenitrile moiety, limiting its applications in synthesis.
Uniqueness
3-(Methyl(piperidin-4-yl)amino)propanenitrile is unique due to the combination of the piperidine ring, methyl group, amino group, and nitrile functionality
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-[methyl(piperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H17N3/c1-12(8-2-5-10)9-3-6-11-7-4-9/h9,11H,2-4,6-8H2,1H3 |
Clave InChI |
KHEDQUWQAKARHU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
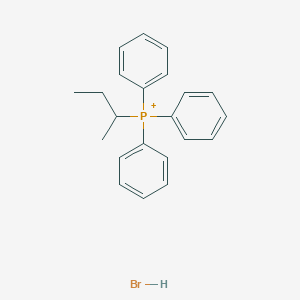
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)

![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
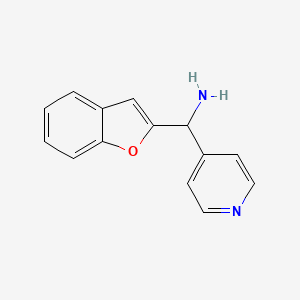

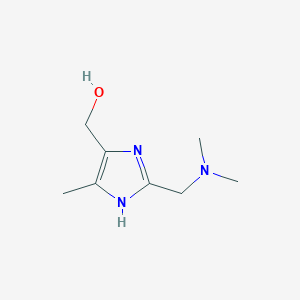
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
![5-iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12817478.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine](/img/structure/B12817483.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12817490.png)
